Chlormezanone

Description

A non-benzodiazepine that is used in the management of anxiety. It has been suggested for use in the treatment of muscle spasm.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960. It was withdrawn in at least one region.

This compound is only found in individuals that have used or taken this drug. It is a non-benzodiazepine that is used in the management of anxiety. It has been suggested for use in the treatment of muscle spasm. [PubChem]this compound binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.

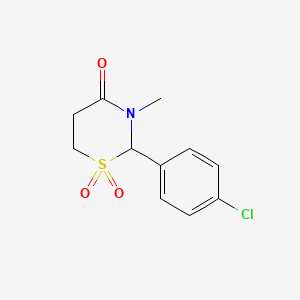

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQAYVWKMWHEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022798 | |

| Record name | Chlormezanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |

| Record name | Chlormezanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORMEZANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS | |

CAS No. |

80-77-3, 102818-66-6, 102818-67-7 | |

| Record name | (±)-Chlormezanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormezanone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormezanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormezanone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormezanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlormezanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlormezanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlormezanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormezanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMEZANONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14WB33Y0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEZANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP568V9G19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEZANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BU37OM8KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEZANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116.2-118.6, 116.2-118.2 °C, 116.2 °C | |

| Record name | Chlormezanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORMEZANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chlormezanone: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormezanone, a centrally acting muscle relaxant and anxiolytic agent, was first introduced in 1958. Despite its clinical use for several decades, it was withdrawn from the market in many countries in 1996 due to rare but severe adverse cutaneous reactions, including toxic epidermal necrolysis.[1][2][3] This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, synthesizing available data for researchers and drug development professionals. While quantitative data on its direct molecular interactions are limited, this document consolidates the prevailing understanding of its pharmacological effects on the central nervous system.

Core Mechanism of Action: GABAergic System Modulation

The primary mechanism of action of this compound is believed to be its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its binding to the GABA-A receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and reduced neuronal excitability.

This compound is thought to bind to the benzodiazepine site on the GABA-A receptor complex, thereby enhancing the effect of GABA. This potentiation of GABAergic inhibition is believed to underlie its anxiolytic and muscle relaxant properties. The increased influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.

Potential Secondary Mechanisms

Modulation of Spinal Reflexes

Some evidence suggests that this compound may exert part of its muscle relaxant effects by acting on spinal polysynaptic reflexes. It is proposed that this compound depresses these reflexes, which are involved in maintaining skeletal muscle tone. This action at the spinal cord level could contribute to the reduction of muscle spasms.

Influence on Other Neurotransmitter Systems

There are suggestions in the literature that this compound might also influence other neurotransmitter systems, such as serotonin and norepinephrine. However, there is a significant lack of direct experimental evidence to support this and to elucidate the specific molecular targets and downstream effects.

Quantitative Data

A thorough review of the available scientific literature reveals a notable absence of publicly available, detailed quantitative data regarding this compound's binding affinities (Ki, IC50) and functional potentiation (EC50) at the GABA-A receptor or any other molecular target. The discontinuation of the drug in the mid-1990s likely curtailed further in-depth mechanistic studies that would have generated such data.

Experimental Protocols

Due to the lack of recent primary research, detailed, contemporary experimental protocols for studying this compound are not available. However, based on the proposed mechanism of action, the following standard assays would be appropriate for its characterization.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.

-

Methodology:

-

Membrane Preparation: Isolation of synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum), which are rich in GABA-A receptors.

-

Radioligand: Use of a radiolabeled ligand that specifically binds to the benzodiazepine site, such as [3H]flunitrazepam or [3H]Ro15-1788.

-

Competition Assay: Incubation of the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation and Detection: Separation of bound from free radioligand via rapid filtration, followed by quantification of radioactivity using liquid scintillation counting.

-

Data Analysis: Calculation of the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.

-

Electrophysiological Assays

-

Objective: To functionally characterize the effect of this compound on GABA-A receptor-mediated currents.

-

Methodology:

-

Cell System: Use of primary cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing specific GABA-A receptor subunits.

-

Recording Technique: Whole-cell patch-clamp recording to measure chloride currents.

-

Experimental Procedure:

-

Application of a submaximal concentration of GABA to elicit a baseline chloride current.

-

Co-application of GABA and varying concentrations of this compound to assess the potentiation of the GABA-induced current.

-

-

Data Analysis: Generation of concentration-response curves to determine the EC50 of this compound for the potentiation of GABA-A receptor function.

-

Conclusion and Future Directions

The prevailing scientific consensus indicates that this compound exerts its anxiolytic and muscle relaxant effects primarily through the positive allosteric modulation of GABA-A receptors at the benzodiazepine binding site. However, the discontinuation of the drug has left a significant gap in the detailed, quantitative understanding of its molecular pharmacology.

For drug development professionals, the story of this compound serves as a case study. While its primary mechanism of action appears to be on a well-validated target for anxiolytics and muscle relaxants, the severe idiosyncratic adverse effects highlight the importance of comprehensive preclinical safety and toxicological profiling. Future research on compounds with a similar structure or proposed mechanism should include rigorous investigation of off-target effects and potential for bioactivation to reactive metabolites. A more thorough understanding of the structure-activity relationships at the benzodiazepine binding site and the factors contributing to the rare but severe cutaneous reactions would be of significant value.

References

- 1. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hepatocellular and dermatological outcomes of this compound | Journal of the Pakistan Medical Association [jpma.org.pk]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | Hello Bio [hellobio.com]

- 5. rndsystems.com [rndsystems.com]

Chlormezanone: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for chlormezanone, a compound previously used as an anxiolytic and muscle relaxant. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, including experimental protocols and key chemical data. While this compound has been discontinued for therapeutic use in many countries due to rare but serious skin reactions, its chemical scaffold and synthesis route remain of interest for medicinal chemistry and drug design research.

Chemical Structure and Properties

This compound is a 1,3-thiazine derivative. Its chemical structure is characterized by a 1,3-thiazinan-4-one S,S-dioxide core, with a 4-chlorophenyl group at the 2-position and a methyl group on the nitrogen atom. The systematic IUPAC name for this compound is 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one.

The presence of a chiral center at the C2 position means that this compound exists as a racemic mixture of (S)- and (R)-enantiomers.

Table 1: Physicochemical and Structural Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₁₁H₁₂ClNO₃S | |

| Molecular Weight | 273.74 g/mol | |

| CAS Number | 80-77-3 | |

| IUPAC Name | 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |

| Synonyms | Chlormethazanone, Trancopal | |

| Appearance | White crystalline powdery solid | |

| Purity | >99% | |

| SMILES | CN1C(C2=CC=C(Cl)C=C2)S(=O)(=O)CCC1=O | |

| InChIKey | WEQAYVWKMWHEJO-UHFFFAOYSA-N |

Synthesis Pathway

A common and illustrative synthesis of this compound starts from p-chlorobenzaldehyde and involves a three-step process: imine formation, cyclization, and oxidation. This pathway is advantageous as it utilizes readily available starting materials and employs standard organic chemistry transformations.

The overall synthesis is depicted in the following diagram:

Caption: Synthesis pathway of this compound from p-chlorobenzaldehyde.

Experimental Protocols

The following experimental protocols are based on the synthesis method described in patent CN104817518A.

Step 1: Synthesis of p-Chlorobenzylidene methylamine (Intermediate 1)

-

Reaction Setup: To a reaction vessel containing toluene, add p-chlorobenzaldehyde and a suitable catalyst.

-

Addition of Methylamine: While stirring, bubble dry methylamine gas through the solution, maintaining the temperature below 20°C.

-

Reaction: Continue the reaction for 3 hours at a temperature between 20-30°C after the addition of methylamine is complete.

-

Work-up: After the reaction, filter the solution by suction. The toluene is then recovered under reduced pressure to yield the crude p-chlorobenzylidene methylamine.

Step 2: Synthesis of 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one (Intermediate 2)

-

Reaction Setup: In a reaction vessel with toluene as the solvent, add the p-chlorobenzylidene methylamine from Step 1 and 3-mercaptopropionic acid.

-

Condensation: Heat the mixture to reflux to carry out the condensation dehydration reaction, resulting in the cyclized compound.

-

Work-up: The specific work-up procedure to isolate the cyclized intermediate is not detailed in the source document. A standard approach would involve removal of the solvent and purification, for instance, by crystallization.

Step 3: Synthesis of this compound (Final Product)

-

Oxidation: Slowly add the cyclized compound from Step 2 to an acidic solution of potassium permanganate. The temperature should be maintained below 20°C during the addition.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 3 hours.

-

Quenching: Quench the unreacted potassium permanganate with sodium bisulfite.

-

Extraction and Purification: Extract the product with chloroform. Wash the organic phase with water until neutral. Recover the chloroform to obtain the crude this compound.

-

Recrystallization: Recrystallize the crude product from anhydrous ethanol to obtain the final pure, white crystalline powder of this compound.

Quantitative Data

Specific yields for each step of this particular synthesis pathway are not extensively reported in publicly available literature. However, the patent indicates that this optimized method improves the reaction yield compared to previous routes. The yields for similar chemical transformations can vary widely depending on the specific reaction conditions and substrates used. For instance, the synthesis of other 2,3-disubstituted 1,3-thiazinan-4-ones has been reported with yields ranging from 11% to 74%, and their subsequent oxidation to the 1,1-dioxide derivatives with yields between 27% and 95%.

Conclusion

This technical guide has detailed the chemical structure of this compound and a robust three-step synthesis pathway. The provided experimental protocols offer a clear methodology for its laboratory-scale synthesis. While quantitative data on reaction yields for this specific process are sparse, the outlined synthesis route is logical and employs common organic reactions. The information presented herein serves as a valuable resource for chemists and pharmaceutical scientists interested in the synthesis of 1,3-thiazine derivatives and related heterocyclic compounds.

A Technical Guide to the Historical Therapeutic Applications of Chlormezanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormezanone, a centrally acting drug, was historically prescribed for its anxiolytic and muscle relaxant properties. Marketed under brand names such as Trancopal and Fenaprim, it was used for the management of anxiety disorders and painful musculoskeletal conditions associated with muscle spasm.[1][2] Despite its therapeutic use, this compound was withdrawn from the global market in 1996 due to rare but severe and sometimes fatal cutaneous adverse reactions, specifically toxic epidermal necrolysis (TEN).[3] This guide provides a comprehensive technical overview of the historical therapeutic uses of this compound, its mechanism of action, pharmacokinetic profile, and the safety concerns that led to its discontinuation. The information is intended to serve as a resource for researchers and professionals in the field of drug development and pharmacology.

Therapeutic Indications

This compound was primarily indicated for two distinct therapeutic areas:

-

Anxiety Disorders: It was used in the management of anxiety and for sleep disturbances associated with anxiety.[4]

-

Painful Skeletal Muscle Spasms: this compound was also prescribed to alleviate discomfort associated with musculoskeletal conditions characterized by painful muscle spasms.

Efficacy in Anxiety and Sleep Disturbance

Clinical studies demonstrated this compound's effectiveness in reducing symptoms of anxiety and improving sleep quality in patients with anxiety-related insomnia. A double-blind, crossover, multi-center study involving 76 patients with mild neurotic anxiety found that both 200 mg and 400 mg doses of this compound significantly improved the quality and duration of sleep, with the higher dose showing greater efficacy. Both dosages also led to a significant reduction in anxiety ratings.

Efficacy in Skeletal Muscle Spasms

In the treatment of painful skeletal muscle spasms, the evidence for this compound's efficacy is less robust. A double-blind controlled trial with 400 patients suffering from painful muscle spasms due to various musculoskeletal diseases compared this compound, orphenadrine, an orphenadrine/paracetamol combination, and a placebo. The results showed that 57% of patients treated with this compound reported improvement, which was not significantly different from the 53% improvement rate observed with the placebo.

Mechanism of Action

This compound's therapeutic effects are attributed to its action on the central nervous system, specifically its modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.

GABAergic Pathway

This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. This action potentiates the effects of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, producing a calming or sedative effect on the central nervous system. This enhanced inhibitory neurotransmission is believed to be the basis for both its anxiolytic and muscle relaxant properties.

Figure 1: Simplified signaling pathway of this compound's action on the GABA-A receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies.

| Parameter | Value | Study Population | Dosage | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1.5 - 2.18 hours | Healthy Volunteers | 200 mg / 400 mg | N/A |

| Cmax (Peak Plasma Concentration) | 2.6 - 4.62 mg/L | Healthy Volunteers | 200 mg / 400 mg | N/A |

| Elimination Half-life | 38 - 54 hours | Young and Elderly | 400 mg | N/A |

Note: Specific references for each pharmacokinetic parameter were not consistently available in the searched literature.

Adverse Effects and Withdrawal

Common Adverse Effects

The most frequently reported adverse effects of this compound were generally mild and included:

-

Drowsiness

-

Dizziness

-

Nausea

-

Weakness

-

Dry mouth

-

Skin rash

Severe Adverse Reaction and Market Withdrawal

The primary reason for the worldwide withdrawal of this compound was its association with rare but severe and life-threatening cutaneous reactions, namely Toxic Epidermal Necrolysis (TEN) and Stevens-Johnson Syndrome (SJS) . These conditions are characterized by extensive necrosis and detachment of the epidermis. The pathophysiology of this compound-induced TEN is thought to be a T-cell mediated hypersensitivity reaction.

Figure 2: Simplified logical flow of the pathophysiology of this compound-induced TEN/SJS.

Experimental Protocols

Detailed experimental protocols from the cited studies are summarized below to provide a deeper understanding of the research methodologies.

Clinical Trial: Efficacy in Painful Skeletal Muscle Spasms

-

Study Design: Double-blind, placebo-controlled, randomized clinical trial.

-

Participants: 400 patients with painful muscle spasms from five common musculoskeletal diseases.

-

Interventions:

-

This compound

-

Orphenadrine

-

Orphenadrine/paracetamol combination

-

Placebo

-

-

Treatment Duration: One week.

-

Primary Outcome Measure: Subjective assessment of treatment efficacy by the patient.

Clinical Trial: Efficacy in Anxiety-Related Sleep Disturbance

-

Study Design: Double-blind, crossover, multi-center study.

-

Participants: 76 patients in general practice with mild neurotic anxiety and associated sleep disturbance.

-

Interventions:

-

This compound 200 mg at night for one week.

-

This compound 400 mg at night for one week.

-

-

Outcome Measures:

-

Quality and duration of sleep.

-

Frequency of awakening refreshed.

-

Anxiety rating.

-

Conclusion

This compound was a historically used anxiolytic and muscle relaxant that demonstrated some efficacy, particularly in the management of anxiety and associated sleep disturbances. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well-understood. However, the significant risk of severe and potentially fatal cutaneous adverse reactions, most notably Toxic Epidermal Necrolysis, led to its withdrawal from the market. This technical guide serves as a historical reference for researchers and drug development professionals, highlighting the therapeutic profile and the critical safety issues associated with this compound. The case of this compound underscores the importance of post-marketing surveillance and the continuous evaluation of a drug's benefit-risk profile.

References

- 1. This compound in anxiety: a drug rediscovered? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Two-dose comparison of this compound in sleep disturbance due to anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlormezanone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormezanone, a centrally acting muscle relaxant and anxiolytic agent, was formerly used in the management of muscle spasms and anxiety. Despite its therapeutic applications, the drug was withdrawn from the global market in 1996 due to rare but severe and life-threatening cutaneous adverse reactions, including toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS). This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of this compound, intended to serve as a comprehensive resource for researchers and drug development professionals. The guide details its mechanism of action, metabolic pathways, and pharmacokinetic parameters, and includes experimental methodologies for its analysis.

Pharmacodynamics

Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This inhibitory effect in the central nervous system is responsible for its anxiolytic and muscle relaxant properties.[1][2] Additionally, this compound is thought to influence the spinal reflex arc, which is involved in muscle contractions, contributing to its muscle relaxant effects.[3]

Signaling Pathway

The interaction of this compound with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition. The binding of GABA to its receptor is enhanced in the presence of this compound, leading to a more pronounced and prolonged opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.

References

- 1. [Pharmacokinetics of this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of this compound in human plasma after administration of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlormezanone Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormezanone is a centrally acting muscle relaxant and anxiolytic agent that was withdrawn from the market due to rare but severe skin reactions.[1] Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] This guide provides a comprehensive overview of the available data on the receptor binding profile of this compound, details relevant experimental methodologies, and illustrates the associated signaling pathways. Due to the discontinuation of the drug, specific quantitative binding data for this compound is scarce in publicly available literature. Therefore, where applicable, data for the structurally related compound, chlormethiazole, is provided for comparative context.

Receptor Binding Profile

This compound enhances the effect of GABA at the GABA-A receptor by binding to an allosteric site, believed to be the benzodiazepine binding site.[2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in its therapeutic effects of muscle relaxation and anxiety reduction.

Table 1: Summary of Receptor Binding Data

| Compound | Receptor/Site | Binding Affinity/Potency | Data Type | Reference |

| This compound | GABA-A Receptor (Benzodiazepine Site) | Positive Allosteric Modulator | Qualitative | |

| Chlormethiazole | GABA-A Receptor (α1β1γ2) | EC50: 21.7 µM | Electrophysiology | |

| GABA-A Receptor (α1β2γ2) | EC50: 43.3 µM | Electrophysiology | ||

| GABA-A Receptor (α1β2) | EC50: 81.7 µM | Electrophysiology | ||

| NMDA Receptor (NR1a+NR2A) | IC50: ~485 µM | Electrophysiology | ||

| NMDA Receptor (NR1a+NR2B) | IC50: ~683 µM | Electrophysiology |

Experimental Protocols

The characterization of a compound's receptor binding profile typically involves a combination of radioligand binding assays and functional assays, such as electrophysiological recordings.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a tissue source known to express the target receptor (e.g., rat cerebral cortex) or from cell lines recombinantly expressing specific GABA-A receptor subunits.

-

Radioligand: A radiolabeled ligand with high affinity and specificity for the benzodiazepine site, such as [3H]-Flunitrazepam, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Electrophysiology (General Protocol)

Electrophysiological techniques, such as the two-electrode voltage clamp or patch-clamp, are used to measure the functional consequences of ligand binding, in this case, the potentiation of GABA-induced chloride currents.

Objective: To determine the concentration of this compound that produces a half-maximal potentiation (EC50) of the GABA-induced current.

Methodology:

-

Cell Preparation: Oocytes or mammalian cells (e.g., HEK293 cells) are engineered to express specific subtypes of the GABA-A receptor.

-

Recording: The cell is voltage-clamped at a specific holding potential.

-

GABA Application: A sub-maximal concentration of GABA is applied to the cell to elicit a baseline chloride current.

-

Co-application: this compound at various concentrations is co-applied with the same sub-maximal concentration of GABA.

-

Current Measurement: The potentiation of the GABA-induced current by this compound is measured.

-

Data Analysis: A concentration-response curve is generated by plotting the percentage potentiation against the concentration of this compound, and the EC50 value is determined.

Experimental Setup for Electrophysiological Recording

References

Chlormezanone: A Technical Guide to its Metabolites and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone, a centrally acting muscle relaxant and anxiolytic, has a well-documented history of clinical use. Understanding its metabolic fate and degradation profile is crucial for a comprehensive assessment of its efficacy, safety, and for the development of new chemical entities. This technical guide provides an in-depth overview of the metabolites and degradation products of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

This compound Metabolism and Degradation

The biotransformation of this compound in humans primarily occurs in the liver, with subsequent excretion of its metabolites in the urine. The degradation process is initiated by a non-enzymatic hydrolysis, followed by a series of enzymatic modifications.

Metabolites Identified in Humans

Following oral administration, this compound is extensively metabolized. Six primary metabolites and/or degradation products have been identified in human urine[1]. The major urinary metabolite is 4-chlorohippuric acid . Other identified compounds include:

-

4-chloro-benzoyl-N-methylamide

-

4-chlorobenzoic acid

-

N-methylimino-4-chlorobenzaldehyde

-

4-chlorobenzaldehyde

-

"Hydrolyzed" this compound

In plasma, the main metabolite results from the cleavage of the amide bond within the six-membered heterocyclic ring of the parent molecule[1]. Notably, unchanged this compound is reportedly not detected in either plasma or urine[1].

Quantitative Analysis of this compound Metabolites

While several studies have identified the metabolites of this compound, detailed quantitative data in a comparative format is limited in publicly available literature. The following table summarizes the identified metabolites.

| Metabolite/Degradation Product | Biological Matrix | Analytical Method | Reference |

| 4-chlorohippuric acid | Urine | GC-MS, HPLC | [1] |

| 4-chloro-benzoyl-N-methylamide | Urine | GC-MS, HPLC | [1] |

| 4-chlorobenzoic acid | Urine | GC-MS, HPLC | |

| N-methylimino-4-chlorobenzaldehyde | Urine | GC-MS, HPLC | |

| 4-chlorobenzaldehyde | Urine | GC-MS, HPLC | |

| "Hydrolyzed" this compound | Urine | GC-MS, HPLC | |

| Product of amide bond cleavage | Plasma | Not specified |

Experimental Protocols

The identification and quantification of this compound metabolites have been primarily achieved through gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Sample Preparation for Urine Analysis

A general procedure for preparing urine samples for GC-MS and HPLC analysis, based on common practices for drug metabolite analysis, would involve the following steps:

-

Hydrolysis: To cleave conjugated metabolites, urine samples are typically subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) or acid hydrolysis.

-

Extraction: The hydrolyzed urine is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate) to isolate the metabolites from the aqueous matrix. This is often performed under acidic conditions to ensure the analytes are in a non-ionized form.

-

Derivatization (for GC-MS): For GC-MS analysis, the extracted metabolites, particularly those with polar functional groups (e.g., carboxylic acids, hydroxyls), are often derivatized to increase their volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.

-

Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A typical GC-MS method for the analysis of this compound metabolites would involve:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating drug metabolites (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the metabolites based on their boiling points. The program would start at a lower temperature and ramp up to a higher temperature.

-

Injector: Splitless injection is often used for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown metabolites or in selected ion monitoring (SIM) mode for quantification of known metabolites.

High-Performance Liquid Chromatography (HPLC) Method

A representative HPLC method for the analysis of this compound and its metabolites would include:

-

HPLC System: A standard HPLC system with a pump, autosampler, and detector.

-

Column: A reversed-phase column (e.g., C18) is typically used for the separation of drug molecules and their metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to optimize the retention and peak shape of the analytes.

-

Detector: A UV detector is commonly used for quantification. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be employed.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects, including muscle relaxation and anxiolysis, through its interaction with the central nervous system. It is understood to act as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound enhances the effect of GABA by increasing the affinity of GABA for its receptor. This potentiation of GABAergic inhibition is the primary mechanism underlying its therapeutic effects.

Caption: this compound's signaling pathway via GABA-A receptor modulation.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound metabolites from biological samples.

References

Chlormezanone: A Technical Guide to its Toxicology and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlormezanone is a centrally acting muscle relaxant and anxiolytic agent, first approved in 1960. It was used for the management of anxiety and treatment of muscle spasms. However, due to rare but severe and life-threatening cutaneous adverse reactions, most notably Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), this compound was withdrawn from the market worldwide by its manufacturer in 1996.[1][2] This technical guide provides a comprehensive overview of the toxicology and safety profile of this compound, summarizing available data on its pharmacokinetics, mechanism of action, and various aspects of its toxicity. The information is intended for researchers, scientists, and drug development professionals to understand the safety concerns that led to its discontinuation and to inform the development of safer therapeutic alternatives.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[3] Its metabolism primarily occurs in the liver, and it is excreted via the kidneys.[3]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Single Dose (400 mg) | Multiple Doses (400 mg/day for 8 days) |

| Cmax (mg/L) | 4.62 ± 0.75 | Not Reported |

| Tmax (h) | 2.18 ± 1.49 | Not Reported |

| AUC (mg·h/L) | 224.93 ± 27.79 (AUC₀-∞) | 164.19 ± 21.70 (AUCτ,ss) |

| Terminal Half-life (h) | 40.50 ± 4.19 | 37.14 ± 3.18 |

| Trough Plasma Concentration (mg/L) | Not Applicable | Day 7: 2.97 ± 0.45Day 9: 5.41 ± 0.90 |

Data from a study in eight young healthy male subjects.

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

A representative experimental protocol for a pharmacokinetic study of this compound, based on published literature, would involve the following steps:

-

Subject Recruitment: Healthy adult male volunteers are recruited for the study.

-

Dosing:

-

Single-Dose Phase: Subjects receive a single oral dose of 400 mg this compound.

-

Multiple-Dose Phase: After a washout period, the same subjects receive a daily oral dose of 400 mg this compound for 8 consecutive days.

-

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

-

Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Mechanism of Action

The exact mechanism of action of this compound is not fully elucidated, but it is believed to exert its effects on the central nervous system. It is thought to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the brain. By enhancing the effects of GABA, this compound is thought to reduce neuronal excitability, leading to muscle relaxation and anxiolytic effects.

References

Chlormezanone Analogues and Derivatives: A Technical Guide to a Discontinued Scaffold

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlormezanone was withdrawn from the market worldwide in 1996 due to rare but serious and potentially fatal skin reactions, such as toxic epidermal necrolysis.[1][2] The information presented herein is for research and informational purposes only and does not constitute an endorsement for the clinical use of this compound or its analogues.

Introduction

This compound, chemically known as 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide, is a centrally acting muscle relaxant and anxiolytic drug that was first approved in 1960.[2] It was marketed under trade names such as Trancopal and Fenaprim for the management of anxiety and treatment of muscle spasms.[2] Despite its therapeutic use, the association with severe cutaneous adverse reactions led to its global discontinuation.[1] This technical guide provides an overview of the core chemical structure of this compound, its mechanism of action, and synthetic pathways for its derivatives, based on the available scientific literature. Due to the discontinuation of the drug, publicly available information on the development and quantitative pharmacological data of its analogues and derivatives is limited.

Mechanism of Action

The therapeutic effects of this compound are attributed to its action on the central nervous system. It is understood to be a modulator of the gamma-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the brain. This compound is believed to act as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This cascade of events is what produces the observed muscle relaxant and anxiolytic effects.

Caption: General signaling pathway for GABA-A receptor positive allosteric modulation.

Synthesis of the 1,3-Thiazinan-4-one Core

The 1,3-thiazinan-4-one scaffold is the central chemical structure of this compound. Several synthetic routes to this and related heterocyclic systems have been reported. A common approach involves a multi-component reaction. For instance, the synthesis of 2,3-substituted-1,3-thiazinan-4-ones can be achieved through the reaction of 3-mercaptopropionic acid with ammonia or primary amines and various aldehydes. The resulting 1,3-thiazinan-4-ones can then be oxidized, for example using potassium permanganate (KMnO4), to yield the corresponding 1,1-dioxide derivatives, which is a key structural feature of this compound.

Caption: General synthetic workflow for this compound analogues.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific this compound analogues are not abundant in recent literature. However, based on general synthetic procedures for 1,3-thiazinan-4-ones, a representative protocol can be outlined.

General Procedure for the Synthesis of 2-Aryl-3-Alkyl-1,3-Thiazinan-4-ones: A mixture of an appropriate aryl aldehyde (1 equivalent), a primary amine (1 equivalent), and 3-mercaptopropionic acid (1 equivalent) in a suitable solvent, such as toluene, is refluxed for a specified period. The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired 2-aryl-3-alkyl-1,3-thiazinan-4-one.

General Procedure for the Oxidation to 1,1-Dioxides: The synthesized 1,3-thiazinan-4-one derivative is dissolved in a suitable solvent, such as glacial acetic acid. An oxidizing agent, for example, potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The mixture is then worked up, which may involve quenching the excess oxidant and extraction with an organic solvent. The crude product is purified by appropriate methods to afford the final 1,1-dioxide derivative.

Data on Analogues and Derivatives

There is a significant lack of publicly available quantitative data (e.g., IC50, Ki values) for this compound analogues and derivatives specifically evaluated for muscle relaxant or anxiolytic properties. The discontinuation of the parent drug likely halted further development and publication in this specific area. The research that has been published on the 1,3-thiazinan-4-one scaffold has often been directed towards other therapeutic targets, such as acetylcholinesterase inhibition.

Structure-Activity Relationships (SAR) and Bioisosteric Replacement

Due to the limited data on this compound analogues, a detailed SAR analysis is not feasible. However, general principles of medicinal chemistry and bioisosteric replacement can be considered for the hypothetical design of new analogues.

Key areas for modification on the this compound scaffold could include:

-

The Aryl Moiety: The 4-chlorophenyl group at the 2-position could be replaced with other substituted or unsubstituted aryl or heteroaryl rings to explore the impact on potency, selectivity, and metabolic stability. Bioisosteric replacement of the chlorine atom with other halogens (F, Br), a trifluoromethyl group, or a cyano group could modulate the electronic and lipophilic properties.

-

The N-Alkyl Group: The N-methyl group could be substituted with other alkyl chains of varying lengths or cyclic structures to probe the steric requirements of the binding site.

-

The Thiazinanone Ring: Modifications to the core heterocyclic ring are more challenging but could involve the synthesis of analogues with different ring sizes or the replacement of the sulfur or nitrogen atoms with other heteroatoms.

Conclusion

This compound represents a class of centrally acting muscle relaxants and anxiolytics with a well-established, albeit now clinically obsolete, therapeutic profile. Its mechanism of action via positive allosteric modulation of the GABA-A receptor provides a clear biological target for drug design. The 1,3-thiazinan-4-one 1,1-dioxide core is synthetically accessible, offering a template for the generation of novel derivatives. However, a significant gap exists in the publicly available literature regarding the synthesis, biological evaluation, and structure-activity relationships of this compound analogues specifically for their original therapeutic indications. The severe adverse effects associated with the parent compound likely curtailed further research and development in this area. Future exploration of this chemical scaffold for other CNS targets would require careful consideration of the toxicological profile that led to the withdrawal of this compound.

References

Chlormezanone's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chlormezanone, formerly marketed under trade names such as Trancopal and Fenaprim, was utilized for the management of anxiety and muscle spasms.[1] Despite its clinical efficacy, the discovery of rare but severe cutaneous reactions, including toxic epidermal necrolysis, led to its worldwide withdrawal from the market in 1996.[2][3] This guide aims to provide a technical overview of its effects on the central nervous system for scientific and research purposes.

Mechanism of Action

The primary mechanism of action of this compound is the potentiation of GABAergic neurotransmission.[1] It binds to an allosteric site on the GABA-A receptor, believed to be the central benzodiazepine receptor, which in turn enhances the effect of the inhibitory neurotransmitter GABA.[3] This enhanced GABAergic activity leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a subsequent decrease in neuronal excitability. This reduction in neuronal firing in key areas of the CNS, such as the limbic system and the spinal cord, is thought to mediate its anxiolytic and muscle relaxant properties. While effects on other neurotransmitter systems like serotonin and norepinephrine have been anecdotally suggested, there is a lack of concrete evidence to support these as primary mechanisms of action.

Data Presentation

Table 1: Receptor Interaction Profile of this compound

| Receptor/Target | Interaction Type | Effect on CNS | Evidence Level |

| GABA-A Receptor (Benzodiazepine Site) | Positive Allosteric Modulator | Anxiolytic, Sedative, Muscle Relaxant | High (Consistently reported in literature) |

| Serotonin Transporter (SERT) | Unknown/Speculative | Not Established | Very Low |

| Norepinephrine Transporter (NET) | Unknown/Speculative | Not Established | Very Low |

Table 2: Clinical Dosing and Observed CNS Effects of this compound

| Indication | Dosage Range | Observed CNS Effects | Reference |

| Anxiety | 800 mg/day | Significantly more effective than placebo in reducing anxiety; equal in effectiveness to chlordiazepoxide (40 mg/day). Produced more sedation than chlordiazepoxide. | |

| Anxiety with Sleep Disturbance | 200 mg - 400 mg at night | Significant improvement in quality and duration of sleep; reduction in anxiety ratings. The 400 mg dose was more effective. | |

| Anxiety | 400 mg at night | Similar improvements in anxiety, sleep duration, and quality as 5 mg diazepam three times daily. |

Table 3: Common and Serious CNS Side Effects of this compound

| CNS Side Effect | Type | Description | Reference |

| Drowsiness | Common | A feeling of sleepiness or lethargy. | |

| Dizziness | Common | A sensation of spinning or unsteadiness. | |

| Confusion | Rare | Disorientation and difficulty in thinking clearly. | |

| Excitement | Rare | A state of heightened agitation or stimulation. | |

| Depression | Rare | A mood disorder causing a persistent feeling of sadness and loss of interest. | |

| Cerebral Edema | Serious (Overdose) | Swelling of the brain. | |

| Encephalopathy | Serious (Overdose) | Disease in which the functioning of the brain is affected by some agent or condition. | |

| Coma | Serious (Overdose) | A state of deep unconsciousness. |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in recent literature. The following are generalized methodologies for key experiments that would be used to characterize the CNS effects of a compound like this compound.

Receptor Binding Assay (Radioligand Competition)

-

Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing human GABA-A receptors or from rodent brain tissue.

-

Radioligand: Use a radiolabeled benzodiazepine ligand, such as [³H]-Flumazenil.

-

Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Electrophysiology (Patch-Clamp)

-

Objective: To measure the potentiation of GABA-induced chloride currents by this compound.

-

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing recombinant human GABA-A receptor subunits or primary cultured neurons.

-

Recording: Perform whole-cell voltage-clamp recordings. Hold the cell membrane potential at a level where chloride currents can be measured (e.g., -60 mV).

-

Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current. Co-apply GABA with varying concentrations of this compound.

-

Data Analysis: Measure the potentiation of the GABA-induced current by this compound. Construct a dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).

-

Behavioral Assay (Elevated Plus Maze)

-

Objective: To assess the anxiolytic-like effects of this compound in rodents.

-

Methodology:

-

Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.

-

Animals: Use rats or mice.

-

Procedure: Administer this compound or vehicle to the animals. After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a fixed period (e.g., 5 minutes).

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Mandatory Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Experimental Workflow

Caption: Generalized experimental workflow for characterizing CNS effects.

Conclusion

This compound is a centrally acting anxiolytic and muscle relaxant that enhances GABAergic inhibition through positive allosteric modulation of GABA-A receptors. While its clinical efficacy was established, the risk of severe adverse cutaneous reactions led to its withdrawal from the market. The lack of readily available, detailed quantitative preclinical data presents a challenge for a complete modern pharmacological assessment. The information and generalized protocols provided in this guide serve as a reference for researchers interested in the historical context of this compound or in the study of compounds with similar mechanisms of action on the central nervous system. Further investigation into historical archives and non-digitized literature may be necessary to uncover more detailed quantitative information.

References

Chlormezanone: A Technical Analysis for Anxiety and Muscle Spasm Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlormezanone is a centrally acting compound previously marketed for its anxiolytic and muscle relaxant properties. Its mechanism of action is primarily attributed to the positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. Despite its therapeutic applications, this compound was withdrawn from the global market in 1996 due to rare but severe and life-threatening cutaneous adverse reactions, most notably toxic epidermal necrolysis (TEN). This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its pharmacology, pharmacokinetics, clinical findings, and the experimental protocols relevant to its study. This document is intended to serve as a resource for researchers and drug development professionals interested in the scientific history and properties of this compound and related compounds.

Mechanism of Action

This compound's therapeutic effects are believed to be mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the brain.[1] As a positive allosteric modulator, this compound is thought to bind to a site on the GABA-A receptor distinct from the GABA binding site.[2][3] This binding event is hypothesized to induce a conformational change in the receptor that increases the efficiency of GABA binding and/or the frequency of channel opening, leading to an enhanced influx of chloride ions.[1][2] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This reduction in neuronal firing in key areas of the central nervous system is thought to underlie both its anxiolytic and muscle relaxant effects.

Pharmacokinetics

This compound is readily absorbed after oral administration. Pharmacokinetic parameters have been studied in healthy volunteers and elderly patients, with some evidence of altered kinetics in the elderly and with chronic dosing.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)

| Parameter | Value (Mean ± SD) | Reference |

| Dose | 400 mg | |

| Cmax | 4.62 ± 0.75 mg/L | |

| Tmax | 2.18 ± 1.49 h | |

| AUC (0-inf) | 224.93 ± 27.79 mg·h/L | |

| Terminal Half-life (t1/2) | 40.50 ± 4.19 h |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Doses)

| Parameter | Value (Mean ± SD) | Reference |

| Dose | 400 mg/day for 8 days | |

| Trough Plasma Conc. (Day 7) | 2.97 ± 0.45 mg/L | |

| Trough Plasma Conc. (Day 9) | 5.41 ± 0.90 mg/L | |

| AUC (dosing interval at steady state) | 164.19 ± 21.70 mg·h/L | |

| Terminal Half-life (t1/2) | 37.14 ± 3.18 h |

Table 3: Pharmacokinetic Parameters of this compound in Young vs. Elderly Subjects (Single Dose)

| Parameter | Young Volunteers (28 y) | Elderly Patients (79 y) | Reference |

| Dose | 400 mg | 400 mg | |

| Half-life (t1/2) | 38 h | 54 h (mean) |

Metabolism and Biotransformation

The metabolism of this compound in humans has been investigated, revealing several metabolites and degradation products. A significant portion of the drug undergoes non-enzymatic hydrolysis in the stomach. The major metabolite identified in urine is 4-chlorohippuric acid. Other identified metabolites include 4-chloro-benzoyl-N-methylamide, 4-chlorobenzoic acid, N-methylimino-4-chlorobenzaldehyde, and 4-chlorobenzaldehyde.

Preclinical Research

Animal Models for Anxiolytic Activity

The elevated plus-maze is a standard preclinical model used to assess the anxiolytic or anxiogenic effects of pharmacological agents in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs are expected to increase the proportion of time spent and the number of entries into the open arms.

Experimental Protocol: Elevated Plus-Maze

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm).

-

Animals: Typically, adult male rats or mice are used.

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

The test compound (this compound) or vehicle is administered at a predetermined time before the test.

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a set period, typically 5 minutes.

-

-

Parameters Measured:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

Total number of arm entries (as a measure of general activity).

-

-

Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated. An increase in these parameters is indicative of an anxiolytic effect.

Animal Models for Muscle Relaxant Activity

The rotarod test is a widely used method to assess motor coordination and the muscle relaxant effects of drugs in rodents. The apparatus consists of a rotating rod, and the animal's ability to remain on the rod is measured. A decrease in the time spent on the rod indicates impaired motor coordination, which can be a result of muscle relaxation.

Experimental Protocol: Rotarod Test

-

Apparatus: A rotating rod with adjustable speed (e.g., 20-25 rpm).

-

Animals: Typically, adult mice are used.

-

Procedure:

-

Animals are trained on the rotarod for a few trials to establish a baseline performance.

-

The test compound (this compound) or vehicle is administered at a predetermined time before the test.

-

Each animal is placed on the rotating rod.

-

The latency to fall off the rod is recorded, up to a maximum cutoff time (e.g., 5 minutes).

-

-

Parameters Measured:

-

Time spent on the rotating rod (fall-off time).

-

-

Data Analysis: The fall-off time for the drug-treated group is compared to the vehicle-treated group. A significant decrease in the fall-off time suggests a muscle relaxant effect.

Clinical Research

This compound was evaluated in several clinical trials for its efficacy in treating anxiety and muscle spasms.

Anxiety Disorders

Clinical trials for anxiety disorders often utilize standardized rating scales to assess the severity of symptoms. The Hamilton Anxiety Rating Scale (HAM-A) is a widely used clinician-administered scale.

Clinical Trial Protocol Outline: Anxiety

-

Study Design: Double-blind, randomized, placebo-controlled, parallel-group or crossover design.

-

Patient Population: Patients diagnosed with an anxiety disorder (e.g., Generalized Anxiety Disorder) based on established diagnostic criteria (e.g., DSM).

-

Inclusion/Exclusion Criteria: Defined criteria for patient enrollment, including age, severity of anxiety, and absence of comorbid conditions that could confound the results.

-

Intervention:

-

Test group: this compound at a specified dose (e.g., 200-400 mg/day).

-

Control group: Placebo or an active comparator (e.g., diazepam).

-

-

Outcome Measures:

-

Primary: Change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A).

-

Secondary: Clinical Global Impression (CGI) scores, patient-reported outcomes.

-

-

Assessment Schedule: Assessments at baseline, and at regular intervals throughout the study period (e.g., weekly).

-

Statistical Analysis: Appropriate statistical methods to compare the change in HAM-A scores between the treatment and control groups.

Muscle Spasms

For the treatment of painful muscle spasms, clinical trials often rely on patient-reported outcomes, such as pain intensity measured by a Visual Analog Scale (VAS).

Clinical Trial Protocol Outline: Muscle Spasm

-

Study Design: Double-blind, randomized, placebo-controlled trial.

-

Patient Population: Patients experiencing acute, painful muscle spasms of a specific origin (e.g., back).

-

Inclusion/Exclusion Criteria: Defined criteria for patient enrollment, including pain severity and duration of symptoms.

-

Intervention:

-

Test group: this compound at a specified dose.

-

Control group: Placebo or an active comparator.

-

-

Outcome Measures:

-

Primary: Change from baseline in pain intensity as measured by a 100-mm Visual Analog Scale (VAS).

-

Secondary: Patient's subjective assessment of improvement, use of rescue medication.

-

-

Assessment Schedule: Assessments at baseline and at specified time points during the treatment period.